Estrone 3-methyl ether
Description
Contextualization within Steroid Chemistry and Pharmacology
Estrone (B1671321) 3-methyl ether, known formally as 3-methoxy-estra-1,3,5(10)-trien-17-one, is a compound firmly rooted in the field of steroid chemistry. caymanchem.comnih.gov It belongs to the estrane (B1239764) series of steroids, characterized by a specific four-ring carbon skeleton. Structurally, it is an estrogen ether, specifically the C3 methyl ether of estrone, a naturally occurring estrogenic hormone. wikipedia.orgontosight.ai The core structure consists of a cyclopenta[a]phenanthrene ring system. ontosight.ai
In pharmacology, the compound is recognized for its relationship with estrogenic activity. While it is a synthetic estrogen, its primary role is not as a direct therapeutic agent but as a precursor and intermediate in the synthesis of other pharmacologically active steroids. wikipedia.orgmedchemexpress.com Its structure and biological activities are subjects of investigation in fields like endocrinology and oncology, aimed at understanding estrogen action and developing novel therapeutics for hormone-related conditions. ontosight.ai
Significance as a Synthetic Estrone Derivative
Estrone 3-methyl ether is a synthetic derivative of estrone, a major mammalian estrogen. caymanchem.comnih.gov The defining feature of this derivative is the replacement of the hydroxyl group at the C-3 position of estrone with a methoxy (B1213986) group. ontosight.ai This structural modification significantly alters the chemical properties compared to its parent compound, estrone. ontosight.ai
Its principal significance in academic and industrial research lies in its function as a key synthetic intermediate. medchemexpress.com Historically and currently, it is a crucial starting material for the synthesis of more complex and potent semi-synthetic estrogens, most notably mestranol (B1676317) (ethinylestradiol 3-methyl ether). wikipedia.org Furthermore, it serves as a versatile building block for the creation of a wide array of estrogen receptor modulators and other steroidal derivatives for research purposes. caymanchem.commedchemexpress.com The total synthesis of estrone itself often proceeds through the formation of its more stable methyl ether, which is then demethylated in a final step. caltech.edu
Overview of Research Trajectories and Current Interests in Estrogen-Related Studies
Research involving this compound has followed several key trajectories. A significant portion of research has focused on its utility in synthetic organic chemistry, with numerous studies detailing novel methods for its total synthesis or its transformation into other steroids. nih.govgoogle.comsci-hub.se These synthetic routes are fundamental to producing various estrogenic compounds for further study.
Current research interests are largely driven by its role in medicinal chemistry and pharmacology. The demand for this compound is linked to its application as an intermediate in developing pharmaceuticals for hormone-related research. pmarketresearch.comdatainsightsmarket.com It is used in the synthesis of novel estrogen receptor antagonists and other modulators being investigated for their potential in oncology, particularly in relation to hormone-dependent breast cancer. caymanchem.commedchemexpress.comscispace.com
Another active area of investigation is its metabolism. Studies explore how the human body processes this compound, often focusing on the role of cytochrome P450 (CYP450) enzymes. researchgate.net For instance, CYP1A enzymes are known to mediate its biotransformation through demethylation to form estradiol (B170435) or through hydroxylation at other positions. researchgate.net Researchers also synthesize and evaluate various A-ring or D-ring substituted analogues of this compound to probe structure-activity relationships and to develop specialized agents, such as potential steroid sulfatase inhibitors or radiotracers for imaging. researchgate.netresearchgate.net
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Formal Name | 3-methoxy-estra-1,3,5(10)-trien-17-one | caymanchem.com |
| CAS Number | 1624-62-0 | caymanchem.comnih.govsigmaaldrich.com |
| Molecular Formula | C₁₉H₂₄O₂ | caymanchem.comnih.gov |
| Molecular Weight | 284.39 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | Crystalline solid / Powder | caymanchem.comsigmaaldrich.com |
| Melting Point | 168 °C | biosynth.com |
| Solubility | Chloroform (30-50 mg/mL) | caymanchem.comsigmaaldrich.com |
| InChI Key | BCWWDWHFBMPLFQ-VXNCWWDNSA-N | caymanchem.comsigmaaldrich.com |
Table 2: Selected Research Applications and Findings
| Application / Finding | Description | Source(s) |
| Synthetic Intermediate | Used as a key intermediate in the synthesis of mestranol and other estrogen receptor modulators. | wikipedia.orgmedchemexpress.com |
| Oncology Research | Stimulates proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro. However, it exhibits weak binding affinity for estrogen receptors (ERα and ERβ). | caymanchem.com |
| Metabolism Studies | Metabolized by CYP1A enzymes via 3-demethylation to estradiol and hydroxylation at the C-2 position. | researchgate.net |
| Synthesis of Derivatives | Serves as a starting material for creating A-ring substituted estrogens (e.g., at the 2- and 4-positions) to study their potential as tumor growth inhibitors. | researchgate.net |
| Stereoisomer Research | Used in the synthesis of D-homoestrone and 13-epi-estrone derivatives to investigate how structural changes affect estrogen receptor binding. | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWDWHFBMPLFQ-VXNCWWDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40167368 | |
| Record name | Estrone 3-methyl ether | |
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Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-62-0, 1091-94-7 | |
| Record name | (+)-Estrone 3-methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624-62-0 | |
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| Record name | Estrone methyl ether, (+/-)- | |
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| Record name | Estrone 3-methyl ether | |
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| Record name | Estrone methyl ether | |
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| Record name | Estrone 3-methyl ether | |
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| Record name | 3-methoxyoestra-1,3,5(10)-trien-17-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ESTRONE 3-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SMZ4A51IJ | |
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| Record name | ESTRONE METHYL ETHER, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Estrone 3 Methyl Ether
Classical and Modern Approaches to Estrone (B1671321) 3-Methyl Ether Synthesis
The synthesis of estrone 3-methyl ether can be broadly categorized into two main strategies: the direct methylation of the readily available estrone precursor and the total synthesis of the entire steroidal framework.
Methylation Reactions of Estrone Precursors
The most direct route to this compound involves the methylation of the phenolic hydroxyl group at the C3 position of estrone. This transformation is typically achieved using a methylating agent in the presence of a base. A rapid and quantitative method for this conversion is extractive alkylation, where the estrogen is extracted as an ion pair with a tetrahexylammonium (B1222370) ion into an organic solvent like methylene (B1212753) chloride, followed by irreversible alkylation with methyl iodide. nih.gov This method has proven effective for the 3-O-methylation of both estrone and estradiol (B170435). nih.gov
In biological systems, the methylation of estrogens is a key step in their metabolism and detoxification, catalyzed by the enzyme catechol-O-methyltransferase (COMT). drdanielmetzger.comhealthmatters.io This enzymatic process involves the transfer of a methyl group from S-adenosylmethionine (SAMe) to a hydroxyl group on the estrogen molecule. drdanielmetzger.com While this biological process is not a synthetic route in the traditional sense, it highlights the natural propensity for methylation at the phenolic position. Research on in vitro methylation of estrogen catechols using rat liver homogenates has shown that the presence of a sulfate (B86663) group can direct the methylation to the unconjugated phenol. acs.org
Total Synthesis Strategies for the Estrone Skeleton
The total synthesis of estrone and its derivatives, including the 3-methyl ether, represents a significant achievement in organic chemistry, with numerous strategies developed over the years. These approaches offer the advantage of constructing the steroidal skeleton from simple, non-steroidal starting materials, allowing for greater structural diversity.
One notable approach is the Torgov cyclization, which has been utilized in a catalytic asymmetric fashion to produce the Torgov diene with high enantioselectivity, serving as a key intermediate in a concise synthesis of (+)-estrone. nih.gov Another strategy involves a furan-based Diels-Alder approach, which has been developed into a formal total synthesis of (±)-estrone. uoi.gracs.org This method relies on an acid-mediated regioselective and stereospecific cyclization of an oxabicyclo[2.2.1]heptene derivative. uoi.gracs.org
Radical-mediated cascade reactions have also been employed in the total synthesis of (±)-estrone. pnas.org These novel strategies involve complex cyclization sequences to construct the B, C, and D rings of the estrane (B1239764) skeleton in a single step. pnas.org Additionally, novel total syntheses of (+)-estrone-3-methyl ether have been reported, further expanding the repertoire of synthetic routes to this important compound. nih.gov Other innovative methods include a process for synthesizing 9(11)-dehydrothis compound from 2-methyl,4-methoxy benzaldehyde (B42025) google.com and a synthesis via a double Heck reaction to form new estrogen analogues that can be converted to estrone. acs.org
Stereoselective and Regioselective Synthesis of this compound Analogs
Epimerization and Entry into the 13-alpha-Estrone Series
The natural configuration of the C/D ring junction in estrone is trans. However, epimerization at the C13 position can lead to the formation of 13-alpha-estrone derivatives, which possess a cis-fused C/D ring system. This structural change dramatically alters the three-dimensional shape of the steroid. An effective method for this epimerization involves treating this compound with o-phenylenediamine (B120857) and acetic acid, providing a facile entry into the 13-alpha-estrone series. researchgate.netnku.edu
The photochemical irradiation of estrone and its 3-methyl ether can also induce epimerization at C13 through a Norrish Type I reaction. conicet.gov.ar This reaction has been observed to occur during the direct irradiation of estrone derivatives. conicet.gov.arnih.gov The synthesis of novel 13α-estrone derivatives has been achieved through Sonogashira coupling reactions on iodo-substituted 13α-estrone 3-methyl ether. beilstein-journals.org Furthermore, nitrogen-containing 13α-estrone derivatives have been synthesized in a highly stereoselective manner. nih.gov
Synthesis of D-Homoestrone Derivatives
Expansion of the five-membered D-ring of estrone to a six-membered ring results in the formation of D-homoestrone derivatives. These structural modifications can be achieved through various synthetic routes, often starting from estrone or its derivatives. arkat-usa.org A common strategy involves the Tiffeneau rearrangement of 17-aminomethyl-17-hydroxysteroids. arkat-usa.org
An effective route for producing the D-homo derivative of this compound has been developed, and this methodology has also been applied to the 13-alpha series. researchgate.net The synthesis of halogenated D-homoestrone derivatives can be accomplished through the Lewis acid-induced cyclization of an unsaturated secoestrone aldehyde, which is derived from this compound. thieme-connect.de This intramolecular Prins-type reaction can stereoselectively introduce halogens at the 16β-position. arkat-usa.orgthieme-connect.de Intramolecular cyclizations of unsaturated d-secoestrone alcohols and carboxylic acids, both in the normal and 13α-estrone series, have also been used to furnish substituted oxa-d-homoestrone derivatives stereoselectively. thieme-connect.com
Functionalization of the this compound Scaffold
The this compound molecule possesses several sites that can be chemically modified to introduce new functional groups and create a diverse range of derivatives. These functionalizations can occur on the aromatic A-ring, the D-ring, or other positions on the steroidal backbone.
Functionalization of the A-ring can be achieved through regioselective reactions. For instance, mercuriation of this compound can be directed to the less hindered C2 position, and the resulting organomercury derivative can serve as a starting material for the synthesis of 2-substituted estrogens, such as 2-halogeno and 2-hydroxy derivatives. rsc.org Regioselective aminomethylation at the C2 position can be achieved through a three-component Mannich reaction. semanticscholar.orgresearchgate.net
The D-ring also offers opportunities for functionalization. For example, novel steroidal 17α-isoxazoles have been synthesized through regioselective 1,3-dipolar cycloadditions of aryl nitrile oxides to mestranol (B1676317), which is synthesized from this compound. wikipedia.orgnih.gov Furthermore, a method for the synthesis of dienogest (B1670515), a progestin, starts from this compound and involves a series of transformations including ketal formation, partial reduction, and cyanomethylation. google.com
Stereoselective functionalization of the estrone scaffold has also been demonstrated through a polar radical crossover methodology, allowing for the introduction of substituents with controlled stereochemistry. nih.govchemrxiv.org Additionally, late-stage azidation of benzylic C-H bonds in this compound has been achieved using an iron-catalyzed reaction, showcasing the potential for selective C-H functionalization in complex molecules. acs.org The development of F-ring saturated estrone-derived inhibitors of Hedgehog signaling further highlights the versatility of the estrone scaffold in medicinal chemistry. nih.govfigshare.comacs.org
Halogenation and A-Ring Substitution (e.g., at C-2 and C-4 positions)
The aromatic A-ring of this compound is amenable to electrophilic substitution reactions, particularly halogenation at the C-2 and C-4 positions, which are activated by the C-3 methoxy (B1213986) group. The chemo- and regioselectivity of these reactions are influenced by the choice of halogenating agent and reaction conditions.
Bromination of this compound typically yields a mixture of 2-bromo and 4-bromo regioisomers. chemistryviews.org Similarly, iodination can be achieved to introduce iodine at these positions. wikipedia.org The nature of the substituent at the C-3 position significantly directs the outcome of the halogenation. For instance, studies on the 13α-epimer of this compound have shown that bromination with reagents like N-bromosuccinimide leads to both 2- and 4-substituted products. google.com The synthesis of these halogenated derivatives is crucial as they serve as key intermediates for further modifications, such as cross-coupling reactions.
| Reagent/Condition | Position of Substitution | Product | Reference |
| N-Bromosuccinimide | C-2 and C-4 | 2-Bromo and 4-Bromo derivatives | chemistryviews.orggoogle.com |
| N-Iodosuccinimide | C-2 and C-4 | 2-Iodo and 4-Iodo derivatives | wikipedia.org |
| 1,3-Dibromo-5,5-dimethylhydantoin | C-2 and C-4 | Bromo derivatives | chemistryviews.org |
Introduction of Amino and Nitro Groups
The introduction of nitrogen-containing functional groups, such as nitro (NO₂) and amino (NH₂), onto the A-ring of this compound has been a strategy to develop new derivatives with potential biological activities.
Nitration of the estrone framework can lead to the formation of 2-nitro and 4-nitro derivatives. researchgate.netmedchemexpress.com Specifically, 4-nitroestrone (B1216102) 3-methyl ether has been synthesized and identified as an effective growth inhibitor of certain mammary tumors in rat models. researchgate.net The corresponding amino derivatives are typically prepared through the chemical reduction of the nitro group. The synthesis of 2-aminothis compound and 4-amino-3-methoxy-estra-1,3,5-trien-17-one has been accomplished, with the latter being produced in a 64% yield from the corresponding nitro compound. caymanchem.com These amino-substituted ethers are valuable for further derivatization or for use as radiotracer complexes. researchgate.netcaymanchem.com For instance, 2-aminoestrone-3-methyl ether was prepared with a 55% yield and subsequently used to synthesize a technetium-99m radiotracer. researchgate.net
| Reaction | Reagents | Product | Yield | Reference |
| Nitration | Nitric Acid, Acetic Acid | 4-Nitro-3-hydroxy-estra-1,3,5-trien-17-one | 20% | caymanchem.com |
| Methylation | Methyl Iodide, K₂CO₃ | 4-Nitro-3-methoxy-estra-1,3,5-trien-17-one | - | caymanchem.com |
| Reduction | - | 4-Amino-3-methoxy-estra-1,3,5-trien-17-one | 64% | caymanchem.com |
| Reduction | - | 2-Aminoestrone-3-methyl ether | 55% | researchgate.net |
Synthesis of Arylated Derivatives
The carbon skeleton of this compound can be expanded through the introduction of aryl groups, a modification that can significantly alter its steric and electronic properties. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.
The Suzuki-Miyaura reaction has been successfully employed to synthesize 2-aryl and 4-aryl derivatives of estrone from the corresponding bromo- or iodo-substituted ethers. chemistryviews.orgwikipedia.org For instance, 2- and 4-iodo regioisomers of 13α-estrone 3-methyl ether have been coupled with para-substituted phenylacetylenes via Sonogashira coupling to yield phenethynyl derivatives. wikipedia.org Another approach involves the direct C-C coupling of this compound with 3-substituted-1,2,4-triazin-5-ones in the presence of trifluoroacetic acid, leading to the regioselective formation of 2-hetaryl or 4-hetaryl substituted products without the need for a metal catalyst. Furthermore, aldol (B89426) condensation of this compound with various aromatic aldehydes, such as 3,4,5-trimethoxybenzaldehyde (B134019) and 4-cyanobenzaldehyde, using potassium hydroxide (B78521) as a catalyst, yields 16-arylidene derivatives.
| Reaction Type | Key Reagents | Position of Arylation | Product Type | Reference |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Arylboronic Acid | C-2, C-4 | Aryl-estrones | chemistryviews.org |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | C-4 | Phenethynyl derivatives | wikipedia.org |
| Direct C-C Coupling | 1,2,4-Triazin-5-ones, TFA | C-2 or C-4 | Hetaryl-estrones | |
| Aldol Condensation | Aromatic Aldehydes, KOH | C-16 | 16-Arylidene derivatives |
Formation of Oxime and Girard Reagent Derivatives
The C-17 ketone of this compound provides a reactive handle for derivatization, most commonly through reactions with nitrogen-based nucleophiles to form oximes and hydrazones.
The reaction of this compound with hydroxylamine (B1172632) hydrochloride leads to the formation of the corresponding 17-oxime. This transformation converts the keto group into a C=N-OH functionality, which can alter receptor binding and metabolic stability.
Girard's reagents are cationic hydrazines used to derivatize and separate ketones from complex mixtures. The reaction of this compound with Girard's reagent P in refluxing ethanol, catalyzed by an acid resin, yields the corresponding Girard P adduct, a water-soluble hydrazone derivative. This derivatization is essentially complete and the resulting derivatives are stable, facilitating their analysis and purification.
| Derivative | Reagent | Functional Group Formed | Reference |
| Oxime | Hydroxylamine Hydrochloride | C=N-OH | |
| Girard P Adduct | Girard's Reagent P | C=N-NH-CO-CH₂-N⁺C₅H₅ Cl⁻ |
Synthesis of Steroid-Diazacyclododecin Derivatives
The synthesis of complex heterocyclic systems fused to the steroid nucleus represents an advanced derivatization strategy. Research into the synthesis of novel steroid-diazacyclododecin derivatives has been conducted to explore their biological activities. While the synthesis of such complex molecules has been reported, the literature available does not explicitly detail a direct synthetic pathway starting from this compound. The work describes the successful synthesis of two steroid-diazacyclododecin compounds and evaluates their effects, but the specific steroidal precursor is not named. Therefore, a definitive synthetic methodology for converting this compound into a steroid-diazacyclododecin derivative is not clearly established in the reviewed scientific literature.
This compound as a Key Synthetic Intermediate
The utility of this compound extends beyond the synthesis of simple derivatives; it is a cornerstone intermediate in the multi-step synthesis of more complex and pharmacologically significant molecules. Its protected C-3 hydroxyl group allows for extensive manipulation of other parts of the steroid, which is critical in the production of various steroidal drugs.
Precursor for Estrogen Receptor Modulators
This compound is widely recognized as a crucial synthetic intermediate for the preparation of estrogen receptor modulators (ERMs). Its structural framework is a key component in building molecules designed to interact with estrogen receptors, either as agonists or antagonists.
It has been historically significant in the synthesis of the estrogenic component of oral contraceptives, mestranol (ethinylestradiol 3-methyl ether). More recently, it serves as the starting material for the synthesis of dienogest, a progestin used in the treatment of endometriosis. The synthesis of dienogest from this compound involves a multi-step process that includes the reduction of the A-ring, cyanomethylation at C-17, and subsequent dehydrogenation. The compound has also been utilized in the design and synthesis of various other steroidal analogs intended to act as estrogenic or anti-estrogenic agents.
| Target Compound | Therapeutic Class | Synthetic Role of this compound | Reference |
| Mestranol | Estrogen (Oral Contraceptive) | Key starting material | |
| Dienogest | Progestin (Endometriosis Treatment) | Starting material for multi-step synthesis | |
| Various ERMs | Estrogenic/Anti-estrogenic Agents | Synthetic intermediate/precursor |
Building Block for Complex Hybrid Molecular Structures
This compound serves as a versatile and crucial starting material in the synthesis of complex hybrid molecules. Its steroidal framework provides a rigid scaffold that can be chemically modified and combined with other molecular entities, such as natural products, nucleosides, amino acids, and heterocyclic systems. The methoxy group at the C-3 position offers chemical stability and a convenient handle for further transformations, making it an ideal precursor for creating novel compounds with unique structures and potential applications in medicinal chemistry research.
The strategic derivatization of this compound allows for the exploration of structure-activity relationships by systematically altering different parts of the steroid core. Researchers have successfully utilized this compound to construct a diverse library of hybrid structures through various synthetic strategies, including multi-step total synthesis, ring modification, and conjugation reactions.
Synthesis of Steroid-Triazole Conjugates
A prominent application of this compound derivatives is in the synthesis of steroid-triazole hybrids. The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for this purpose. For instance, derivatives of 13α-estrone, which can be prepared from the natural 13β-estrone, are used to create bioconjugates. mdpi.com In a typical pathway, the 3-hydroxy group of 13α-estrone is converted to a propargyl ether. This alkyne-functionalized steroid is then reacted with an azido-functionalized molecule, such as a nucleoside, to form a stable triazole-linked hybrid. mdpi.com
Research has also focused on synthesizing the four possible stereoisomers of 3-methoxy-16-hydroxymethyl-17-hydroxyestra-1,3,5(10)-triene to prepare 16-triazolylmethyl hybrids. u-szeged.hu This systematic approach allows for a comprehensive investigation into how the stereochemistry of the steroidal component influences the properties of the final hybrid molecule. u-szeged.hu
| Starting Steroid Derivative | Conjugated Moiety | Key Reaction | Resulting Hybrid Structure | Reference |
|---|---|---|---|---|
| 3-O-propargyl-13α-estrone | Azidonucleosides (e.g., 3′-O-acetyl-5′-azido-2′,5′-dideoxynucleosides) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 13α-Estrone–Nucleoside Bioconjugates | mdpi.com |
| 3-Methoxy-16-azidomethyl-17-hydroxyestra-1,3,5(10)-triene isomers | Alkynes | Azide-Alkyne Cycloaddition | 16-Triazolylmethyl Estrane Hybrids | u-szeged.hu |
Formation of D-Seco and D-Homo Steroids
This compound is a key precursor for synthesizing structurally modified steroids where the D-ring is altered. These include D-secoestrones, in which the D-ring is opened, and D-homoestrones, where the D-ring is expanded to a six-membered ring. researchgate.net For example, a multi-step pathway starting from this compound can lead to D-secoestrone aldehydes. researchgate.net These intermediates are valuable for creating further hybrid structures, such as those combined with the natural product talaromycin. researchgate.net Comparative studies on the 13-epimeric forms of these D-seco compounds, including their 3-methyl ethers, have been conducted to evaluate their biological properties. tandfonline.com
Synthesis of Steroid-Amino Acid Hybrids
The steroidal backbone of estrone can be fused with amino acids to create novel hybrid molecules. One synthetic route involves the cleavage of the D-ring of a benzylated estriol (B74026) derivative (obtainable from estrone) to yield a D-seco diol. researchgate.net Through a series of reactions including protection, oxidation, reductive amination, and coupling, a steroid-amino acid hybrid with a nine-membered D-ring can be synthesized. researchgate.net This methodology opens avenues for the combinatorial synthesis of diverse steroid-amino acid hybrids. researchgate.net
A-Ring Functionalization
The aromatic A-ring of this compound is another site for chemical modification to produce hybrid structures. Research has shown the synthesis of derivatives with amino and nitro groups at the C-2 and C-4 positions. researchgate.net For example, 4-nitro- and 4-aminothis compound have been synthesized and studied. researchgate.net These modifications demonstrate how the electronic properties of the A-ring can be tuned by introducing new functional groups, leading to compounds with distinct characteristics. researchgate.net
| Modification Site | Synthetic Goal | Key Intermediate/Precursor | Example of Final Product | Reference |
|---|---|---|---|---|
| D-Ring | Ring-opening | This compound | D-secoestrone aldehyde | researchgate.net |
| D-Ring | Ring expansion | 13-epi-Estrone 3-methyl ether | 13α-D-homothis compound | researchgate.net |
| D-Ring | Fusion with amino acid | Benzylated estriol derivative | Steroid-amino acid hybrid with 9-membered D-ring | researchgate.net |
| A-Ring (C-4) | Introduction of nitro group | This compound | 4-Nitrothis compound | researchgate.net |
Biological Activity and Molecular Mechanisms of Estrone 3 Methyl Ether and Its Derivatives
Estrogenic Activity and Receptor Interactions
The estrogenic effects of estrone (B1671321) 3-methyl ether and its analogs are mediated through their interaction with estrogen receptors, which subsequently modulates gene expression and cellular functions.
Affinity and Specificity for Estrogen Receptors (ERα, ERβ)
Estrone 3-methyl ether itself displays weak binding affinity for estrogen receptors (ERα and ERβ). caymanchem.com One study reported IC50 values greater than 100 μM for both ERα and ERβ, indicating a significantly lower affinity compared to the primary endogenous estrogen, 17β-estradiol. caymanchem.com Another source suggests a relative binding affinity (RBA) of 0.145% for the estrogen receptor, though the specific subtype was not mentioned. wikipedia.org
In contrast, its demethylated metabolite, mestranol (B1676317) (ethinylestradiol 3-methyl ether), which is a potent estrogen receptor agonist, exhibits a relative binding affinity for the estrogen receptor that is 0.1% to 2.3% that of estradiol (B170435). wikipedia.orgselleck.cnselleckchem.com Mestranol's active form, ethinylestradiol, shows a much higher RBA of 75% to 190% compared to estradiol. wikipedia.org This highlights that the direct binding of the 3-methyl ether derivative to estrogen receptors is considerably weaker than that of its metabolites or other synthetic estrogens.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor Subtype | Relative Binding Affinity (RBA) (%) | IC50 (μM) |
|---|---|---|---|
| This compound | ER | 0.145 wikipedia.org | |
| This compound | ERα | >100 caymanchem.com | |
| This compound | ERβ | >100 caymanchem.com | |
| Mestranol | ER | 0.1-2.3 wikipedia.org | |
| Ethinylestradiol | ER | 75-190 wikipedia.org | |
| 17β-Estradiol | ERα, ERβ | 100 wikipedia.orgwikipedia.org | 0.00005 (EC50, ERα), 0.0002 (EC50, ERβ) wikipedia.org |
| Estrone | ER | 60 oup.com |
Data compiled from multiple sources. RBA is relative to 17β-Estradiol (100%).
Modulation of Gene Expression and Downstream Cellular Processes
Despite its low receptor binding affinity, this compound can influence estrogen-responsive gene expression and cellular processes. ontosight.ai It has been observed to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations ranging from 0.16 to 20 μM. caymanchem.com This suggests that even weak interactions or metabolic conversion can trigger downstream estrogenic effects. The binding of estrogenic compounds to estrogen receptors initiates a cascade of events that alter gene expression, impacting processes such as cell growth, development, and reproductive functions. ontosight.ai
For instance, certain non-steroidal estrogens with poor ER binding affinity have been shown to act as ligands in reporter gene assays, indicating they can directly interact with the ER to regulate gene expression. nih.gov Similarly, derivatives like quercetin-3-methyl ether have been found to inhibit the expression of stemness-related genes and decrease the expression of Notch1 in breast cancer cells, demonstrating the diverse ways these compounds can modulate cellular pathways. spandidos-publications.com
Comparative Analysis of Estrogenic Potency of Analogs
The estrogenic potency of estrone analogs is significantly influenced by structural modifications. The conversion of the 3-methyl ether group in mestranol to a hydroxyl group in ethinylestradiol dramatically increases estrogenic activity. wikipedia.org This is a common theme among estrone derivatives, where the presence of a free phenolic hydroxyl group at the C3 position is often associated with higher potency.
Studies on various analogs reveal a wide spectrum of activity. For example, while 13-epimers of estradiols show no significant binding affinity for ERα, other modifications can lead to potent estrogenic or antiestrogenic effects. beilstein-journals.org The addition of different functional groups can alter receptor affinity and subsequent biological responses. ontosight.ai A comparative study of various estrogen analogs highlighted that their antiuterotrophic potencies are related to their estrogen receptor binding affinities and their inherent estrogenic/antiestrogenic activities. acs.org
Role of the 3-Methyl Ether Moiety in Receptor Binding and Biological Response
The 3-methyl ether moiety plays a crucial role in modulating the biological activity of estrone derivatives, primarily by reducing their affinity for estrogen receptors. caymanchem.com This modification makes the compound more stable and alters its chemical and biological properties compared to the parent molecule, estrone. ontosight.ai Mestranol, the 3-methyl ether of ethinylestradiol, is essentially a prodrug that is demethylated in the liver to the more active ethinylestradiol. wikipedia.orgmedchemexpress.com
This metabolic activation is a key aspect of the biological response to compounds like mestranol. The 3-methyl ether group itself is not conducive to strong receptor binding; however, its presence allows for a different pharmacokinetic profile. Some research indicates that the presence of a phenolic hydroxyl group is not strictly essential for the binding of estrone derivatives to certain enzymes, allowing for the design of 3-methoxy analogs as potential enzyme inhibitors with reduced estrogenicity. tandfonline.com
Enzymatic Interactions and Inhibition Studies
This compound and its derivatives are also known to interact with and inhibit key enzymes in steroid metabolism, most notably 17β-hydroxysteroid dehydrogenase type 1.
Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)
17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) is a critical enzyme that catalyzes the conversion of the less active estrone to the highly potent 17β-estradiol. tandfonline.complos.org This enzyme is a significant target in the development of treatments for estrogen-dependent diseases like breast cancer and endometriosis. mdpi.comresearchgate.net
Numerous derivatives of estrone, including those with a 3-methyl ether group, have been synthesized and evaluated as potential 17β-HSD1 inhibitors. beilstein-journals.orgtandfonline.com Halogenated derivatives of 13α-estrone and its 3-methyl ether have demonstrated substantial inhibitory activity against 17β-HSD1. beilstein-journals.org In one study, certain 3-hydroxy-2-phenethynyl derivatives of 13α-estrone proved to be potent inhibitors with submicromolar IC50 values, while the corresponding 3-methyl ether derivatives showed weaker inhibition. beilstein-journals.org
However, other studies have found that some 3-methoxy analogs can be effective 17β-HSD1 inhibitors. tandfonline.com For example, the addition of a m-carbamoylphenyl group at the C3 position of estrone (compound 5) resulted in an IC50 of 0.31 μM for the inhibition of 17β-HSD1 in T-47D cells. mdpi.com Research has also shown that 13α-estrone itself is a potent inhibitor of 17β-HSD1, with an IC50 value of 1.2 μM. researchgate.net The inhibitory potential often depends on other substitutions on the steroid skeleton. For instance, C15-substituted estrone derivatives have been identified as potent inhibitors, with one compound showing an IC50 of 10 nM. researchgate.net
Table 2: Inhibitory Activity of Estrone Derivatives on 17β-HSD1
| Compound | IC50 (μM) | Cell Line/Enzyme Source |
|---|---|---|
| Unsubstituted 2-phenylalkynyl 13α-estrone (8a) | 0.15 beilstein-journals.org | Human placental 17β-HSD1 |
| 13α-Estrone | 1.2 researchgate.net | Human placental 17β-HSD1 |
| Estrone-derivative with m-carbamoylphenyl group at C3 (Compound 5) | 0.31 mdpi.com | T-47D cells |
| Thymidine conjugate of 13α-estrone | 19 mdpi.com | Human 17β-HSD1 |
| C15-substituted estrone derivative (Compound 21) | 0.01 researchgate.net | Recombinant human 17β-HSD1 |
Data compiled from various studies on 17β-HSD1 inhibition.
The development of these inhibitors is a promising avenue for controlling local estrogen levels at a pre-receptor stage. tandfonline.com The search for potent and selective 17β-HSD1 inhibitors continues to be an active area of research. researchgate.netacs.org
Interaction with Cytochrome P450 Enzymes (e.g., CYP1B1)
Estrone and its derivatives interact with various cytochrome P450 (CYP) enzymes, which are involved in their metabolism. CYP1B1, in particular, is a key enzyme in the 4-hydroxylation of 17β-estradiol and estrone, a metabolic pathway linked to estrogen-related carcinogenesis. nih.govmdpi.com Inhibition of CYP1B1 is therefore considered a promising therapeutic strategy. nih.govmdpi.com
While estrone itself is a substrate for CYP1B1, modifications to its structure can lead to inhibitory activity. nih.gov For example, introducing a pyridine (B92270) group onto the A-ring of the estrane (B1239764) skeleton has been explored as a strategy to create CYP1B1 inhibitors, as the nitrogen atom in the pyridine ring can interact with the heme iron of the enzyme. nih.gov Other CYP enzymes, such as CYP1A1, CYP1A2, and CYP3A4/5, are also involved in the metabolism of estrone, catalyzing hydroxylation at different positions. drugbank.comuu.nl
Cellular Effects and Antiproliferative Studies
This compound has been shown to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations ranging from 0.16 to 20 µM. caymanchem.com This proliferative effect occurs despite its lack of significant binding affinity for estrogen receptors α and β (IC₅₀ > 100 µM). caymanchem.com This suggests that its proliferative effects may be mediated through mechanisms other than direct estrogen receptor activation. In contrast, other derivatives, such as sulfamoylated estrone derivatives like 2-methoxyestrone-3-O-sulfamate (2-MeOEMATE) and 2-ethylestrone-3-O-sulfamate (2-EtEMATE), significantly inhibit the growth of MCF-7 cells. aacrjournals.org
Derivatives of this compound have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is highly dependent on the specific structural modifications of the estrone backbone.
For example, certain 13α-estrone-3-O-aryl derivatives have shown notable antiproliferative properties. mdpi.com A quinoline (B57606) derivative, in particular, displayed substantial activity against MCF-7 and HeLa cell lines with low micromolar IC₅₀ values. mdpi.com Another derivative, a 13α-estrone-3-O-triazolyl compound, exhibited submicromolar IC₅₀ values against HeLa, A2780, A431, and MCF-7 cell lines. mdpi.com
D-secoestrone derivatives have also demonstrated significant cytotoxic potential. tandfonline.com Specifically, p-alkylbenzyl-substituted triazoles derived from D-secoestrone showed high cytostatic action against the A2780 ovarian carcinoma cell line, with IC₅₀ values of 1 µM. tandfonline.com In contrast, D-homoestrone-3-methyl ether was found to have no impact on the proliferation of HeLa, MCF-7, and A2780 cells. researchgate.net
The cytotoxic mechanism of some of these derivatives involves the disruption of microtubule formation. mdpi.com
Cytotoxic Activity (IC₅₀, µM) of Selected Estrone Derivatives
| Compound | HeLa | A2780 | A431 | MCF-7 |
|---|---|---|---|---|
| 13α-Estrone-3-O-quinoline derivative | Low µM | Data Not Available | Data Not Available | Low µM |
| 13α-Estrone-3-O-triazolyl derivative | Sub-µM | Sub-µM | Sub-µM | Sub-µM |
| p-Alkylbenzyl-substituted D-secoestrone triazole | Data Not Available | 1 | Data Not Available | Data Not Available |
| D-homoestrone-3-methyl ether | Inactive | Inactive | Data Not Available | Inactive |
Exploration of Mechanisms Independent of Estrogen Hormonal Pathways
While the estrogenic activity of some estrone derivatives is well-documented, a significant body of research has focused on mechanisms that are independent of the classical estrogen receptor (ER) pathways. These alternative mechanisms often involve the inhibition of key enzymes or modulation of other cellular signaling pathways, leading to a range of biological effects, including anti-proliferative and anti-inflammatory actions.
One of the most studied non-hormonal mechanisms is the inhibition of steroid sulfatase (STS). STS is a crucial enzyme that hydrolyzes estrone sulfate (B86663) (E1S) to estrone (E1), a precursor to the potent estrogen, 17β-estradiol. tandfonline.com By blocking this conversion, STS inhibitors can reduce the local supply of estrogens in hormone-dependent tissues like the breast, thereby inhibiting the growth of estrogen-sensitive cancers. nih.govresearchgate.net A-ring-modified steroidal sulfamates, such as 2-methoxyestradiol-3-O-sulfamate (2-MeO-EMATE), have been investigated as non-estrogenic STS inhibitors. researchgate.net For instance, 2-MeO-EMATE demonstrates potent STS inhibition both in vitro and in vivo without exhibiting estrogenic effects. researchgate.net The structure-activity relationship (SAR) for STS inhibition by 2-substituted estrone-3-O-sulfamates (EMATEs) is distinct from their antiproliferative SAR, suggesting a multi-faceted mechanism of action. researchgate.net
Furthermore, some derivatives of this compound have been found to exhibit antiproliferative activity through mechanisms that are not dependent on ER binding. For example, while this compound itself shows a lack of binding affinity for ERα and ERβ (IC50s >100 μM), it can still stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at certain concentrations, hinting at a complex mechanism that may involve metabolic activation or off-target effects. caymanchem.com
Additionally, certain derivatives have been shown to induce cell cycle arrest. Selenoureas derived from steroids, for instance, caused an accumulation of cells in the G1 phase in breast cancer cell lines, a different mechanism from cisplatin (B142131) which induces S-phase arrest. researchgate.net This suggests that these compounds may trigger cell cycle checkpoints through pathways distinct from DNA damage responses typically associated with some chemotherapeutics. researchgate.net Some A-ring halogenated estrone derivatives have also been identified as inhibitors of enzymes involved in estrogen biosynthesis, such as aromatase and 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), further highlighting the diverse non-hormonal pathways these compounds can modulate. tandfonline.com
Investigation of A-Ring Substituted Estrogens as Growth Inhibitors
Substitutions on the A-ring of the estrone skeleton have yielded a plethora of compounds with significant growth-inhibitory properties against various cancer cell lines. These modifications can dramatically alter the biological activity, often leading to potent antiproliferative effects through multiple mechanisms.
A prominent class of A-ring substituted estrogens are the 2-substituted estrone-3-O-sulfamates (EMATEs). nih.gov These compounds have demonstrated broad-spectrum antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net Notably, 2-methoxy, 2-methylsulfanyl, and 2-ethyl EMATEs have been identified as particularly active compounds. nih.gov For example, 2-ethylestradiol-3-O-sulfamate was found to have a mean activity over the NCI 55 cell line panel that was 80-fold greater than that of the well-known anticancer agent 2-methoxyestradiol (B1684026). nih.gov
The antiproliferative mechanism of these A-ring substituted derivatives is often multifactorial. Besides their potential to inhibit STS, some of these compounds are effective inhibitors of angiogenesis, the process of new blood vessel formation that is critical for tumor growth. nih.gov For instance, 2-ethylestradiol-3-O-sulfamate was shown to be an effective inhibitor of angiogenesis in three different in vitro models. nih.gov
The nature of the substituent on the A-ring plays a critical role in determining the inhibitory potential. Halogenation of the A-ring of estrone at the C-2 and/or C-4 positions has been explored to create inhibitors of estrogen biosynthesis. tandfonline.comresearchgate.net It has been observed that substitution at C-2 may enhance aromatase and 17β-HSD1 inhibitory activity, while 4-halogenation can lead to effective STS inhibitors. tandfonline.com
The following table summarizes the antiproliferative activity of selected A-ring substituted estrogen derivatives.
| Compound | Key Features | Primary Mechanism of Action | Reference |
| 2-Methoxyestradiol-3-O-sulfamate (2-MeO-EMATE) | 2-methoxy substitution, 3-O-sulfamate group | STS inhibition, Antiproliferative | researchgate.net |
| 2-Ethylestradiol-3-O-sulfamate | 2-ethyl substitution, 3-O-sulfamate group | Antiproliferative, Angiogenesis inhibition | nih.gov |
| 2-Halogenated Estrone Derivatives | Halogen at C-2 position | Aromatase and 17β-HSD1 inhibition | tandfonline.com |
| 4-Halogenated Estrone Derivatives | Halogen at C-4 position | STS inhibition | tandfonline.com |
These findings underscore the potential of A-ring substituted estrogens as a versatile class of growth inhibitors with multi-targeted mechanisms of action.
In Vivo Biological Evaluations and Pharmacodynamics
The in vivo evaluation of this compound and its derivatives has provided crucial insights into their physiological effects, metabolic fate, and potential as therapeutic or diagnostic agents. These studies have ranged from assessing their impact on specific organ functions to their behavior as prodrugs and their utility in radiotracer imaging.
Impact on Specific Physiological Processes (e.g., Left Ventricular Pressure)
Some derivatives of estrone have been investigated for their effects on cardiovascular parameters. In one study, two novel steroid-diazacyclododecin derivatives synthesized from estrone were evaluated for their effect on left ventricular pressure in a Langendorff model. researchgate.net The results showed that one of the derivatives decreased left ventricular pressure in a manner similar to 17β-estradiol. researchgate.net Interestingly, this effect was inhibited in the presence of the other derivative, suggesting a potential role as a selective agonist of the estrogen receptor that can modulate cardiovascular function. researchgate.net While this study did not directly use this compound, it highlights the potential for estrone-based compounds to influence physiological processes like cardiac function.
Assessment of "Prodrug" Behavior and In Vivo Dealkylation
This compound and its derivatives have been considered as "prodrugs." A prodrug is an inactive or less active compound that is metabolized in the body to an active form. The 3-methyl ether group can be cleaved in vivo, a process known as O-demethylation, to release the parent estrogen, which can then exert its biological effects. snmjournals.org This gradual conversion can be advantageous, potentially leading to improved pharmacokinetic profiles and higher target-to-nontarget tissue ratios compared to the direct administration of the active compound. snmjournals.org
The in vivo dealkylation of this compound is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, which can convert it to estradiol through a 3-demethylation reaction. researchgate.net This metabolic activation is a key aspect of the in vivo activity of these methylated estrogens. The concept of using 3-O-methyl ethers as prodrugs has been explored for radiolabeled estrogens, with the rationale that the gradual conversion of the "inactive" radiochemical to the active form could enhance its accumulation in target tissues. snmjournals.org
Target-to-Non-Target Ratios in Radiotracer Biodistribution Studies
Radiolabeled derivatives of this compound have been synthesized and evaluated as potential imaging agents for estrogen receptor-rich tissues, such as breast tumors. Biodistribution studies in animal models are crucial for assessing the efficacy of these radiotracers, with the target-to-non-target ratio being a key parameter for determining imaging quality.
Several studies have investigated the biodistribution of radioiodinated this compound derivatives. For example, [¹³¹I]2-iodo-3-methoxy-estra-1,3,5-trien-17-one and [¹³¹I]4-iodo-3-methoxy-estra-1,3,5-trien-17-one were synthesized and their tissue distribution was studied in female rats. akjournals.com These studies showed receptor-mediated uptake in target organs like the uterus. akjournals.com For 2-iodo-[¹³¹I]-3-methoxy-estrone, the uptake in the uterus reached 1.37% of the injected dose per gram of tissue at 2 hours post-injection. akjournals.com
In another study, a technetium-99m labeled derivative, 99mTc–2-aminoestrone-3-methyl ether, was evaluated for inflammation imaging. researchgate.net This radiotracer showed high and rapid accumulation at sites of sterile inflammation compared to bacterial infection sites, with a target-to-non-target ratio of 4.12 ± 0.02. researchgate.net This suggests that such derivatives may be selective for certain pathological processes.
The following table presents data from a biodistribution study of a radiolabeled estrone derivative.
| Radiotracer | Target Tissue | Target-to-Non-Target Ratio | Time Point | Reference |
| 99mTc–2-aminoestrone-3-methyl ether | Sterile Inflammation Site | 4.12 ± 0.02 | Not Specified | researchgate.net |
| [¹³¹I]2-iodo-3-methoxy-estra-1,3,5-trien-17-one | Uterus | Not explicitly stated as a ratio, but uptake was 1.37% ID/g | 2 hours | akjournals.com |
| [¹³¹I]4-iodo-3-methoxy-estra-1,3,5-trien-17-one | Uterus | Not explicitly stated as a ratio, but uptake was 1.37% ID/g | 2 hours | akjournals.com |
These in vivo studies are essential for understanding the pharmacodynamics and potential clinical applications of this compound and its derivatives.
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict and analyze the interactions between a ligand, such as this compound or its derivatives, and a biological target, typically a protein receptor or enzyme. These studies provide valuable insights into the binding modes, affinities, and structure-activity relationships that govern the biological activity of these compounds.
Several studies have employed molecular modeling to investigate the interaction of estrone derivatives with various biological targets. For instance, new estrogen receptor α (ERα) antagonists derived from estrone methyl ether were synthesized, and molecular docking showed that these compounds can bind to the ER in a manner similar to the natural ligand, estradiol. nih.gov This information is crucial for the rational design of new hormone-based therapies for conditions like breast cancer. nih.gov
In the context of multi-targeted anticancer agents, molecular docking has been used to rationalize the binding affinity of estrone derivatives to kinases such as EGFR and VEGFR-2. nih.gov For example, a docking study of a promising estrone derivative against these kinases helped to elucidate its binding mode and potential for inhibition, guiding further optimization of these compounds as anticancer agents. nih.gov
Furthermore, molecular modeling has been instrumental in understanding the inhibitory activity of estrone derivatives against enzymes involved in estrogen metabolism. For example, docking studies can help explain why certain A-ring halogenated estrone derivatives are potent inhibitors of aromatase or 17β-HSD1. tandfonline.com The higher inhibitory potential of C-2 substituted estrone analogs compared to their C-4 counterparts against aromatase has been linked to the enzyme's hydroxylation activities at the C-2 position. tandfonline.com
The following table summarizes the findings from selected molecular modeling and docking studies of estrone derivatives.
| Derivative Class | Target Receptor/Enzyme | Key Finding from Docking Study | Reference |
| 3,20-Dihydroxy-19-norpregna-1,3,5-trienes | Estrogen Receptor α (ERα) | Binding mode is similar to that of natural estradiol. | nih.gov |
| Estrone-pyrimidine/pyrazoline hybrids | EGFR and VEGFR-2 Kinases | Rationalized the binding affinity and guided the design of potent anticancer agents. | nih.gov |
| A-ring Halogenated Estrones | Aromatase, 17β-HSD1 | Explained the structure-activity relationships for enzyme inhibition based on substitution patterns. | tandfonline.com |
These computational approaches, in conjunction with experimental data, are invaluable for the discovery and development of novel estrone-based compounds with desired biological activities.
Ligand-Receptor Interaction Analysis (e.g., with 3os8 protein)
The biological effects of estrogenic compounds are primarily mediated through their interaction with estrogen receptors (ERs), which are ligand-activated transcription factors. proteopedia.org The human estrogen receptor alpha (ERα) ligand-binding domain is a key target for these compounds. The crystal structure of this domain, such as that identified by the PDB code 3OS8, provides a detailed blueprint for understanding ligand-receptor interactions. rcsb.org Ligand binding to this domain induces specific conformational changes in the receptor, which in turn allows for the recruitment of coactivator or corepressor proteins, ultimately modulating the expression of target genes. proteopedia.orgrcsb.org
While this compound itself demonstrates weak binding affinity for both ERα and ERβ, with IC50 values reported to be greater than 100 μM, its derivatives have been the subject of more detailed interaction analyses. caymanchem.com Theoretical docking studies have been employed to predict how these derivatives might interact with the estrogen receptor's ligand-binding pocket. For instance, a study on a steroid-diazacyclododecin derivative used the 3OS8 protein structure as a model for the estrogen receptor. researchgate.netresearchgate.net The analysis predicted that the derivative's interaction with the receptor involved several key amino acid residues. researchgate.netresearchgate.net
These theoretical models suggest that specific residues within the ER ligand-binding domain are crucial for stabilizing the ligand. The interactions can involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the binding affinity and the specific conformational state the receptor adopts.
| Amino Acid Residue | Predicted Role in Interaction |
|---|---|
| Pro224 | Contributes to the hydrophobic pocket |
| Leu319 | Forms part of the binding cavity |
| Leu320 | Involved in hydrophobic interactions |
| Asp321 | Potential for hydrogen bonding |
| Ala322 | Contributes to the shape of the binding site |
| Glu323 | Potential for hydrogen bonding or electrostatic interactions |
| Pro324 | Contributes to the hydrophobic pocket |
| Pro325 | Contributes to the hydrophobic pocket |
| Ile326 | Involved in hydrophobic interactions |
| Leu327 | Involved in hydrophobic interactions |
The interaction of a ligand with these specific residues can influence whether the resulting receptor conformation recruits coactivators (agonist activity) or corepressors (antagonist activity), or a mix of both, leading to selective estrogen receptor modulator (SERM) activity. ontosight.ai
Prediction of Biological Activity and Receptor Selectivity
The prediction of biological activity and receptor selectivity for derivatives of this compound is a key area of research, driven by the goal of creating compounds with specific therapeutic effects while minimizing hormonal side effects. beilstein-journals.org The biological profile of these molecules can be significantly altered through chemical modifications.
For example, although this compound has a low affinity for estrogen receptors, it has been observed to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations from 0.16 to 20 μM. caymanchem.com This suggests a complex mechanism of action, possibly involving metabolic conversion to a more active form within the cells. researchgate.net
Researchers have synthesized numerous derivatives to shift the biological activity away from direct estrogen receptor agonism and towards other targets. A significant focus has been on the inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an enzyme that converts the less active estrone into the highly potent estrogen 17β-estradiol. beilstein-journals.org Inhibiting this enzyme is a therapeutic strategy for estrogen-dependent diseases.
Studies on various derivatives have yielded key insights:
13α-Estrone Derivatives: The inversion of configuration at the C-13 position to create 13α-estrone and its derivatives, including the 3-methyl ether, results in a significant conformational change. beilstein-journals.org These 13-epimers often exhibit reduced binding to the estrogen receptor but can be potent inhibitors of 17β-HSD1. beilstein-journals.orgtandfonline.com
D-Homoestrone Derivatives: Expansion of the D-ring to create D-homoestrones, including the 3-methyl ether derivative, also leads to compounds with lower relative binding affinity for the estrogen receptor compared to estradiol. researchgate.net
A-Ring Substituted Derivatives: The introduction of functional groups onto the A-ring, such as a nitro group at the C-4 position to form 4-Nitroestrone (B1216102) 3-methyl ether, can produce compounds with unique biological profiles, including potential SERM activity. researchgate.netontosight.ai
Carborane Derivatives: The synthesis of estradiol-17β 3-carboranylmethyl ether, derived from estrone 3-carboranylmethyl ether, resulted in a compound with a very low relative affinity for the rat uterine estrogen receptor (0.5, compared to 100 for estradiol-17β). nih.gov
The biological activity of these derivatives is highly dependent on the specific structural modifications, influencing their interaction with different biological targets.
| Compound | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| This compound | Estrogen Receptors (ERα/ERβ) | Lacks significant binding activity (IC50 > 100 μM) but stimulates proliferation of MCF-7 cells. | caymanchem.com |
| 13α-Estrone 3-methyl ether | 17β-HSD1 | Inhibits 17β-HSD1; inhibitory potential is influenced by the cofactor used in the assay. | beilstein-journals.orgtandfonline.com |
| Estradiol-17β 3-carboranylmethyl ether | Estrogen Receptor | Relative binding affinity of 0.5 compared to 100 for estradiol-17β. | nih.gov |
| 13α-D-homothis compound | Estrogen and Progesterone (B1679170) Receptors | Recognized by the estrogen receptor but with lower RBA than estradiol; low binding affinity for the progesterone receptor. | researchgate.net |
| 4-Nitrothis compound | Estrogen Receptor | Studied for potential Selective Estrogen Receptor Modulator (SERM) activity. | ontosight.ai |
Metabolism and Pharmacokinetic Research of Estrone 3 Methyl Ether
Metabolic Pathways of Estrone (B1671321) 3-Methyl Ether
The biotransformation of estrone 3-methyl ether is a multifaceted process involving several key enzymatic reactions. These pathways are crucial in determining the compound's activity and its eventual elimination from the body.
O-Demethylation and Hydroxylation Pathways
A primary metabolic route for this compound is O-demethylation , which involves the removal of the methyl group from the C3 position to yield its parent compound, estrone, or in the case of mestranol (B1676317) (ethinylestradiol 3-methyl ether), the more potent estrogen ethinylestradiol. iarc.frwikipedia.org This conversion is critical as mestranol itself is biologically inactive and relies on this demethylation to exert its estrogenic effects. wikipedia.org
Following or preceding demethylation, the steroid nucleus can undergo hydroxylation at various positions. A notable metabolite identified is 2-hydroxyestrone-3-methyl ether, indicating that hydroxylation can occur without the removal of the methyl group. iarc.fr The formation of hydroxylated metabolites, such as 2-hydroxyestradiol (B1664083) and 2-methoxyestradiol (B1684026) from mestranol, has also been reported. iarc.fr These hydroxylation reactions are a key step in the metabolic cascade of estrogens and their derivatives. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP1A) in Biotransformation
The metabolic reactions of O-demethylation and hydroxylation are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes . Specifically, CYP1A1 and CYP1A2 have been identified as key players in the biotransformation of estradiol (B170435) 3-methyl ether. These enzymes are involved in the 3-demethylation reaction. Furthermore, CYP1A2 can also hydroxylate estradiol 3-methyl ether at the C-2 position. The involvement of CYP enzymes is a common feature in the metabolism of both endogenous and synthetic steroids.
Conjugation Reactions (Sulfation, Glucuronidation) and Their Impact on Bioavailability
Following hydroxylation and/or demethylation, this compound and its metabolites are subject to conjugation reactions , which are phase II metabolic processes that increase water solubility and facilitate excretion. The two main conjugation pathways are sulfation and glucuronidation .
Sulfation , catalyzed by sulfotransferases (SULTs), and glucuronidation , mediated by UDP-glucuronosyltransferases (UGTs), are crucial for the metabolism of estrogens. health.state.mn.ussemanticscholar.orgbiorxiv.orgaacrjournals.org These conjugation processes generally lead to the formation of inactive and more readily excretable compounds. nih.govfrontiersin.org However, these conjugated forms, particularly sulfates, can act as a circulating reservoir from which the active estrogen can be regenerated by the action of sulfatases, potentially prolonging its half-life. wikipedia.orgwikipedia.org The extent of intestinal and hepatic glucuronidation can significantly impact the oral bioavailability of estrogenic compounds. nih.govnih.gov For instance, extensive first-pass metabolism, including glucuronidation, is a major reason for the low oral bioavailability of natural estrogens like estradiol. wikipedia.org
Influence of the Methyl Ether Moiety on Metabolic Stability
The presence of the methyl ether moiety at the C3 position plays a significant role in the metabolic stability of this compound. This modification protects the phenolic hydroxyl group from the rapid and extensive first-pass metabolism, particularly conjugation reactions like glucuronidation and sulfation, that natural estrogens like estrone and estradiol undergo in the liver and gut wall. By blocking this primary site of conjugation, the methyl ether group enhances the compound's resistance to metabolic degradation, thereby increasing its oral bioavailability and half-life compared to its non-methylated counterparts. This increased stability is a key reason for the use of such modifications in synthetic estrogens intended for oral administration.
Pharmacokinetic Profiles of this compound and Its Analogs in Biological Systems
Direct and comprehensive pharmacokinetic data for this compound in humans is limited in the available literature. However, valuable insights can be drawn from studies on its close analog, mestranol (ethinylestradiol 3-methyl ether), which has been extensively studied as a component of oral contraceptives.
Considerations for Bioavailability and Elimination Kinetics
Mestranol is well-absorbed orally, but as a prodrug, it must be demethylated in the liver to its active form, ethinylestradiol. iarc.frwikipedia.org The conversion efficiency of mestranol to ethinylestradiol is approximately 70%. wikipedia.org Pharmacokinetic studies have shown that a 50 microgram oral dose of mestranol is bioequivalent to a 35 microgram dose of ethinylestradiol. nih.gov
The elimination half-life of mestranol itself is relatively short, reported to be around 50 minutes. wikipedia.orgwikiwand.com However, the half-life of its active metabolite, ethinylestradiol, is much longer, ranging from 7 to 36 hours. wikipedia.org This longer half-life is a key factor in its effectiveness as a once-daily oral contraceptive.
Like many orally administered estrogens, mestranol and its metabolites undergo enterohepatic recirculation . iarc.frnih.govportlandpress.com After biliary excretion of conjugated metabolites into the intestine, gut microflora can hydrolyze these conjugates, allowing the active drug to be reabsorbed. nih.govportlandpress.com This process can contribute to the prolonged half-life of the compound. portlandpress.com The use of antibiotics like neomycin has been shown to reduce this recirculation by suppressing the gut microflora responsible for deconjugation. nih.govportlandpress.com
The pharmacokinetic profile of mestranol, and by extension other this compound analogs, is characterized by significant inter-individual variability. nih.gov This is attributed to differences in first-pass metabolism and the extent of enterohepatic recirculation. nih.gov
Excretion Pathways and Metabolite Profiles
The elimination of this compound, also known as mestranol, and its metabolites from the body occurs through several key pathways, with fecal and biliary excretion being predominant. Research in animal models has provided detailed insights into the routes and extent of its excretion.
Following intravenous administration of radiolabeled this compound to female rats, a significant majority of the dose is recovered in the feces. One study found that after administering [4-14C]mestranol, 44.9% of the radioactivity was excreted in the feces and 3.3% in the urine over a three-day period. tandfonline.com Another study using [6,7–3H]mestranol reported that 55% of the administered radioactivity was eliminated via the feces within three weeks, while urinary excretion accounted for only 1.5% in the first three days. tandfonline.com This highlights the primary importance of the fecal route for the excretion of this compound and its derivatives. Minimal degradation of the steroid nucleus occurs, as evidenced by a study in which only 2.5% of a [14C]mestranol dose was expired as carbon dioxide over four days. tandfonline.com
Table 1: Excretion of Radioactivity Following Administration of Labeled this compound (Mestranol) in Female Rats
| Label/Route | Excretion Route | % of Dose | Time Frame | Source |
|---|---|---|---|---|
| [4-14C]mestranol (IV) | Feces | 44.9% | 3 Days | tandfonline.com |
| [4-14C]mestranol (IV) | Urine | 3.3% | 3 Days | tandfonline.com |
| [6,7–3H]mestranol (IV) | Feces | 55% | 3 Weeks | tandfonline.com |
| [6,7–3H]mestranol (IV) | Urine | 1.5% | 3 Days | tandfonline.com |
The metabolite profile of this compound is characterized by its initial conversion to its pharmacologically active form, ethinylestradiol. wikipedia.orgthieme-connect.com This demethylation occurs in the liver, mediated by the microsomal mixed-function oxidase system. portlandpress.comthieme-connect.com Studies suggest a conversion efficiency of approximately 70%. wikipedia.org
Following this primary metabolic step, further biotransformation occurs. Research using dual-labeled [3-methyl-3H, 4-14C]mestranol in rats has shown that some metabolites found in fecal extracts retain the 3-methoxy group, while others are demethylated to derivatives of ethinylestradiol. tandfonline.com This indicates that not all of the parent compound is immediately demethylated and that metabolites with the intact ether linkage are also formed and excreted.
The metabolites, including the primary active metabolite ethinylestradiol, undergo extensive conjugation prior to excretion. nih.govwikipedia.org These conjugation reactions, which include the formation of glucuronides and sulfates, increase the water solubility of the compounds, facilitating their elimination through bile and urine. nih.govwikipedia.org However, a significant portion of the excreted radioactivity, potentially up to 50%, has been found to resist hydrolysis by standard methods like β-glucuronidase treatment or solvolysis, suggesting the formation of other types of conjugates, possibly with compounds containing sulfhydryl (SH) groups. tandfonline.com The subsequent metabolism of ethinylestradiol involves hydroxylation at various positions on the steroid ring, followed by methylation. researchgate.netaacrjournals.org Urinary analysis has identified various estrogen metabolites, including hydroxylated and methoxylated derivatives. aacrjournals.orgplos.org
Table 2: Key Metabolites of this compound
| Metabolite | Description | Source |
|---|---|---|
| Ethinylestradiol | Active metabolite formed by O-demethylation of the 3-methoxy group. wikipedia.orgthieme-connect.com | |
| Demethylated Ethinylestradiol Derivatives | Metabolites of ethinylestradiol found in feces. tandfonline.com | |
| Metabolites with unaltered 3-methoxy group | Fecal metabolites where the 3-methyl ether linkage is retained. tandfonline.com | |
| Glucuronide Conjugates | Water-soluble conjugates formed to facilitate excretion. nih.govwikipedia.org | |
| Sulfate (B86663) Conjugates | Water-soluble conjugates formed to facilitate excretion. nih.govwikipedia.org |
Advanced Analytical Methodologies for Estrone 3 Methyl Ether and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating complex mixtures. For steroid analysis, both liquid and gas chromatography are extensively utilized, each offering distinct advantages for the separation of Estrone (B1671321) 3-methyl ether and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pharmaceutical compounds and endogenous steroids. nih.gov Its application has proven challenging for endogenous steroids due to sensitivity issues, but it is well-suited for the quantification of pharmaceutical estrogens. nih.gov
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used variant of HPLC. In this technique, the stationary phase is nonpolar, and the mobile phase is polar. For the analysis of estrogens, C18 columns are frequently employed. google.com
One study detailed the use of RP-HPLC with a C-18 column for the analysis of 2-methoxyestradiol (B1684026), where the method was also capable of identifying impurities such as estrone. google.com The separation is typically achieved using a gradient elution with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component, often with an additive like acetic acid to improve peak shape. google.com In a specific application, an HPLC method was developed to determine estradiol (B170435) and its seven known impurities, including Estrone 3-methyl ether, in a pharmaceutical gel preparation. cuni.cz
Key Parameters for RP-HPLC Analysis:
| Parameter | Description |
|---|---|
| Stationary Phase | Typically a C18 (octadecylsilyl) bonded silica (B1680970) gel column. |
| Mobile Phase | A mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile, methanol). google.comlcms.cz |
| Detection | UV detection is common, with the wavelength set to an absorbance maximum of the analyte (e.g., 288 nm for some estrogens). google.com |
| Elution | Gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of multiple components. google.com |
Detailed research has demonstrated the capability of RP-HPLC to separate closely related steroid structures. For instance, a method was developed for the simultaneous determination of an active pharmaceutical ingredient and its impurities, showcasing the resolving power of the technique. cuni.cz
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in substantially faster analysis times and improved resolution and sensitivity. researchgate.net UPLC systems operate at higher pressures than HPLC systems, enabling the use of these more efficient columns. researchgate.net
The sensitivity of UPLC detectors can be two to three times higher than that of HPLC detectors. researchgate.net In the analysis of estradiol and estrone, UPLC coupled with tandem mass spectrometry has achieved limits of quantification in the sub-picomolar range, demonstrating its suitability for detecting very low concentrations in clinical samples. oup.com A typical UPLC method might employ a sub-2 µm particle column, such as an Acquity UPLC BEH Phenyl column, with a gradient elution of methanol (B129727) and water containing a modifier like ammonium (B1175870) hydroxide (B78521). oup.com The total run time for such methods can be significantly reduced, often to under 10 minutes. researchgate.netoup.com
Comparison of HPLC and UPLC:
| Feature | HPLC | UPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Pressure | Lower | Higher |
| Analysis Time | Longer | Shorter researchgate.net |
| Resolution | Good | Higher |
| Sensitivity | Good | Higher researchgate.net |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of steroids. nih.gov However, due to the low volatility of steroids, a derivatization step is typically required to convert them into more volatile and thermally stable compounds. researchgate.net Silylation is a common derivatization method where active hydrogen atoms in hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. researchgate.netresearchgate.net
This compound itself does not have an active hydrogen and can be used as an internal standard without undergoing derivatization. researchgate.net In the analysis of other estrogens, derivatizing agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used, often in the presence of a catalyst like trimethylchlorosilane (TMCS) to accelerate the reaction. researchgate.netresearchgate.net The choice of solvent for the derivatization reaction, such as pyridine (B92270), can also significantly impact the efficiency of the process. researchgate.net GC-MS provides high specificity and allows for the quantification of various estrogen metabolites. nih.gov
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry-Based Approaches for Sensitive Quantification
Mass spectrometry (MS) has become an indispensable tool in clinical and research settings for its high sensitivity and specificity, allowing for the accurate measurement of low-level analytes in complex biological matrices. nih.gov
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying endogenous steroid hormones. frontiersin.org This technique combines the superior separation capabilities of liquid chromatography (often UPLC) with the highly sensitive and selective detection of tandem mass spectrometry. nih.govfrontiersin.org It allows for the simultaneous measurement of multiple steroid hormones and their metabolites from a single, small volume sample. nih.govnih.gov
In a typical LC-MS/MS workflow for steroid analysis, samples are first prepared through extraction, often using liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE). lcms.czthermofisher.com To enhance ionization efficiency and thus sensitivity, especially for estrogens, a derivatization step is often employed. Dansyl chloride is a common derivatizing agent that adds a readily ionizable group to the steroid molecules. lcms.cznih.gov
The LC-MS/MS analysis is performed using a triple quadrupole mass spectrometer, which operates in selected reaction monitoring (SRM) mode. lcms.cz This involves selecting a specific precursor ion (the molecular ion of the derivatized steroid) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other compounds in the matrix. mpg.de
LC-MS/MS methods have been developed to quantify a panel of up to 15 or more estrogens and their metabolites, including 2-hydroxyestrone-3-methyl ether, from urine samples. nih.govnih.gov These methods demonstrate excellent reproducibility, with coefficients of variation (CVs) often below 10%. nih.gov The limits of quantitation (LOQ) for these assays are typically in the low picogram per milliliter (pg/mL) range, making them suitable for measuring the low circulating levels of many estrogen metabolites. nih.govthermofisher.com
Typical LC-MS/MS Method Parameters:
| Step | Details |
|---|---|
| Sample Preparation | Liquid-liquid extraction (LLE) or Solid-phase extraction (SPE). lcms.czthermofisher.com |
| Derivatization | Often with dansyl chloride to improve ionization. lcms.cznih.gov |
| Chromatography | UPLC with a reversed-phase column (e.g., C18). lcms.czoup.com |
| Ionization | Electrospray ionization (ESI), often in positive mode for dansylated derivatives. lcms.cznih.gov |
| Mass Analysis | Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. lcms.cz |
The development of these highly sensitive and specific LC-MS/MS methods has been crucial for advancing research into the roles of various estrogen metabolites in health and disease. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Selected Reaction Monitoring (SRM) for Targeted Analysis
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique used for quantifying targeted compounds. nih.gov In SRM, a specific precursor ion of the analyte of interest is selected in the first stage of a tandem mass spectrometer. This precursor ion is then fragmented, and a specific product ion is monitored in the second stage. This process provides two levels of specificity, significantly reducing background noise and enhancing detection limits.
For the analysis of estrogens, including this compound, SRM is often performed using a triple quadrupole mass spectrometer coupled with liquid chromatography (LC-MS/MS). fishersci.comspringernature.com For instance, in the analysis of estrone and estradiol, specific precursor-to-product ion transitions are monitored to ensure accurate quantification. thermofisher.comthermofisher.com The use of SRM allows for the detection of these compounds at very low concentrations, often in the picogram per milliliter (pg/mL) range, which is crucial for clinical research and endocrine studies. thermofisher.com The high selectivity of SRM minimizes interference from the complex biological matrix, leading to reliable and reproducible results. nih.gov
A study developing a method for the simultaneous quantification of estradiol and estrone in serum utilized SRM to achieve a linearity of 2.6-625 pg/ml with a variability of less than 8%. nih.gov Another application demonstrated the use of SRM for detecting estrone and estradiol in human blood serum with a desired analytical range of 5 to 500 pg/mL and throughputs of 10 to 43 injections per hour. thermofisher.com
Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
Stable Isotope Dilution (SID) mass spectrometry is widely regarded as the 'gold-standard' for the absolute quantification of analytes, including hormones like this compound. nih.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) to the sample as an internal standard. nih.govisotope.comisotope.com
Because the stable isotope-labeled internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and fragmentation in the mass spectrometer. nih.gov Any sample loss during preparation and analysis affects both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for matrix effects and variations in instrument response. nih.gov
SID coupled with LC-MS/MS is particularly powerful for analyzing low-concentration estrogens in complex biological matrices like serum and plasma. nih.gov For example, a method for quantifying estrone and estradiol in serum involved spiking samples with a ¹³C-labeled internal standard before extraction and analysis. nih.gov This approach allows for the development of robust and reliable assays with high accuracy and precision, which are essential for clinical diagnostics and research. noaa.gov
Sample Preparation and Extraction Methods (e.g., Liquid-Liquid Extraction with Methyl tert-butyl ether)
Effective sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte of interest before instrumental analysis. For estrogens like this compound, liquid-liquid extraction (LLE) is a commonly employed and inexpensive technique. nih.gov
Methyl tert-butyl ether (MTBE) is a frequently used solvent for the LLE of estrogens from biological samples such as serum and plasma. nih.govthermofisher.comlcms.cznih.gov The process typically involves mixing the sample with MTBE, which selectively partitions the nonpolar estrogens into the organic phase, leaving behind more polar, water-soluble components in the aqueous phase. thermofisher.comnih.gov Sometimes, a mixture of solvents, such as hexane (B92381) and MTBE, is used to optimize the extraction efficiency. nih.govspringernature.com
After extraction, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the subsequent chromatographic analysis. thermofisher.comnih.gov This procedure not only cleans up the sample but also concentrates the analyte, thereby improving the sensitivity of the analytical method. nih.gov LLE with MTBE has been shown to yield clean extracts and high recoveries for estrogens. nih.govthermofisher.com
Derivatization Strategies for Enhanced Analytical Sensitivity (e.g., Dansyl Chloride, Girard P Reagent)
To further enhance the sensitivity of mass spectrometric detection, especially for low-abundance estrogens, derivatization is often employed. nih.govcore.ac.uk This chemical modification process introduces a functional group onto the analyte molecule to improve its ionization efficiency and chromatographic properties. nih.gov
Dansyl Chloride: Dansyl chloride is a widely used derivatization reagent that reacts with the phenolic hydroxyl group of estrogens to form highly fluorescent and easily ionizable derivatives. noaa.govnih.govsigmaaldrich.com This derivatization significantly enhances the signal response in electrospray ionization (ESI) mass spectrometry, allowing for detection at very low concentrations. thermofisher.comthermofisher.com For example, derivatization with dansyl chloride has been shown to improve the limits of quantitation for estrone and estradiol, enabling their measurement in the low pg/mL range. nih.govthermofisher.com The derivatized estrogens can be readily analyzed by LC-MS/MS in positive ion mode. thermofisher.comlcms.cz
Girard P Reagent: The Girard P reagent is another effective derivatization agent, particularly for ketosteroids. wiley.comnih.govacs.org It reacts with the ketone group of steroids to form a hydrazone derivative that carries a permanent positive charge. nih.govthermofisher.com This "charge-tagging" approach greatly improves the ionization efficiency in ESI-MS. nih.gov Girard P derivatization has been successfully applied to the analysis of ketosteroids, including estrone and its metabolites, facilitating their ultrasensitive detection by LC-MS/MS. nih.govthermofisher.com This strategy is particularly useful for quantifying low levels of endogenous keto-steroids in complex biological samples. thermofisher.com
Spectroscopic Characterization Methods in Research Contexts
The structural elucidation and characterization of this compound in research settings rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical structure of this compound. researchgate.net ¹H NMR provides information about the number and environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. cdnsciencepub.comscispace.com Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment. researchgate.net These methods have been used to unequivocally assign the chemical shifts for both estrone methyl ether and its 13α-epimer. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. nih.gov The mass spectrum typically shows the molecular ion peak, confirming the compound's molecular formula (C₁₉H₂₄O₂). nih.govsigmaaldrich.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The IR spectrum of this compound will show characteristic absorption bands for the C=O stretching of the ketone group in the five-membered ring and the C-O stretching of the methyl ether group on the aromatic ring. cdnsciencepub.comscispace.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. cdnsciencepub.com The aromatic A-ring of this compound gives rise to characteristic absorption maxima in the UV region. cdnsciencepub.comscispace.com
Table 1: Spectroscopic Data for this compound
| Technique | Observed Features | Reference |
|---|---|---|
| 1H NMR | Signals corresponding to aromatic, methoxy (B1213986), and steroidal protons. | researchgate.netcdnsciencepub.com |
| 13C NMR | Resonances for all 19 carbon atoms, including the carbonyl carbon and the methoxy carbon. | researchgate.netnih.gov |
| Mass Spectrometry (MS) | Molecular Ion (M+) at m/z 284. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (ketone) and C-O (ether) functional groups. | cdnsciencepub.comnih.gov |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the phenolic ether aromatic system. | cdnsciencepub.comscispace.com |
Application as Certified Reference Standards for Analytical Method Development and Validation
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and reliability of analytical measurements. lgcstandards.comlgcstandards.com this compound is available as a CRM and is used for several critical purposes in analytical chemistry. clearsynth.comcymitquimica.comsigmaaldrich.compharmaffiliates.com
Method Development and Validation: CRMs of this compound are used to develop and validate analytical methods for the quantification of this compound and its metabolites. lgcstandards.comclearsynth.comvulcanchem.com This includes establishing method parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). lgcstandards.com By using a well-characterized standard, laboratories can ensure that their methods are performing correctly and generating reliable data. lgcstandards.com
Quality Control: In routine analysis, CRMs serve as quality control (QC) materials to monitor the ongoing performance of analytical methods. clearsynth.com By analyzing a QC sample with a known concentration of this compound alongside unknown samples, laboratories can verify the accuracy and precision of their results over time.
Inter-laboratory Comparisons: CRMs are also used in proficiency testing schemes and inter-laboratory comparison studies to assess the competence of different laboratories to perform specific analyses. This helps to ensure consistency and comparability of results across different testing facilities. lgcstandards.com
The availability of high-purity this compound reference standards, often produced under ISO 17034 and ISO/IEC 17025 accreditation, provides a high level of confidence in the quality and traceability of the material. lgcstandards.comlgcstandards.com Stable isotope-labeled versions of this compound are also available as reference materials for use in stable isotope dilution analysis. isotope.comisotope.commedchemexpress.com
Research Applications and Therapeutic Potential of Estrone 3 Methyl Ether Analogs
Drug Discovery and Development Initiatives
The structural framework of estrone (B1671321) 3-methyl ether has been a fertile ground for the discovery and development of new therapeutic agents. By introducing different functional groups and modifying the steroidal backbone, scientists aim to create analogs with enhanced efficacy, selectivity, and pharmacokinetic properties.
Analogs of estrone 3-methyl ether have been investigated for their potential to address various hormone-related disorders. The estrogen receptor (ER) recognizes these compounds, although their relative binding affinities are often lower than that of the endogenous estrogen, 17β-estradiol. nih.gov For instance, D-homoestrone derivatives, synthesized from this compound, have demonstrated estrogen receptor-selective binding. nih.gov These findings suggest that analogs of this compound can be engineered to modulate estrogen signaling pathways, offering potential therapeutic avenues for conditions characterized by hormonal imbalances.
Research has also extended to the synthesis of aza-analogs of estradiol (B170435) methyl ether, which have shown inhibitory activity on the lysosomal cation channel TRPML1, a target implicated in various physiological processes and diseases. This highlights the versatility of the steroidal scaffold in generating compounds with diverse biological activities beyond classical hormone receptor modulation.
Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific estrogenic or antiestrogenic effects. nih.gov This dual activity makes them valuable for treating conditions like osteoporosis and breast cancer, where estrogenic effects are desired in bone but detrimental in breast tissue. nih.gov this compound has historically been used in the synthesis of mestranol (B1676317), an estrogen ether that acts as a prodrug to ethinylestradiol. wikipedia.org
The development of SERMs often involves creating analogs that induce specific conformations of the estrogen receptor, leading to differential recruitment of co-activator and co-repressor proteins in various tissues. nih.gov While direct evidence of a marketed SERM developed from an this compound analog is not prominent, the principle of modifying the steroidal estrogen backbone, as exemplified by derivatives of estrone, is central to the field. For example, 13α-D-homoestrone derivatives have been shown to be estrogen receptor-selective molecules, a key characteristic of SERMs. nih.gov
Table 1: Examples of SERMs and their Primary Clinical Applications
| SERM | Primary Clinical Application(s) |
|---|---|
| Tamoxifen | Treatment and prevention of ER-positive breast cancer. wikipedia.org |
| Raloxifene | Prevention and treatment of postmenopausal osteoporosis; reduction in risk of invasive breast cancer. nih.gov |
| Bazedoxifene | Prevention of postmenopausal osteoporosis. wikipedia.org |
A significant area of research for this compound analogs is in the development of anti-cancer agents, particularly for hormone-dependent tumors such as certain types of breast cancer. The strategy often involves modifying the estrone skeleton to create compounds with cytotoxic or antiproliferative properties.
For example, a series of newly synthesized estrone-16-oxime ethers have demonstrated cytotoxic effects on human cancer cell lines, including breast (MCF7), cervix (HeLa), and skin (A431) carcinoma cells. These compounds were found to induce apoptosis and cause disturbances in the cell cycle.
Another approach involves the synthesis of estrone analogs with novel pharmacophores that can inhibit key signaling pathways in cancer cells. Some of these analogs have shown the ability to inhibit the proliferation of cancer cells through mechanisms such as the inhibition of the EGFR-MAPK pathway.
Table 2: Investigational Estrone Analogs with Anti-Cancer Activity
| Analog Type | Cancer Cell Lines Tested | Observed Effects |
|---|---|---|
| Estrone-16-oxime ethers | HeLa, MCF7, A431 | Cytotoxicity, apoptosis, cell cycle disturbance. |
| Estrone derivatives with fused pyrimidine and pyrazoline rings | Breast cancer cell lines | Potent in vitro and in vivo cytotoxic activities. |
| 16-azidomethyl substituted 3-O-benzyl estrone analogs | Human gynecological cancer cell lines | Antiproliferative properties, cell cycle disturbance, inhibition of cell migration. |
The principles underlying the development of SERMs from steroidal precursors also extend to their potential use in preventive medicine. SERMs like tamoxifen and raloxifene are approved for reducing the risk of breast cancer in high-risk individuals. nih.govnih.gov These drugs work by blocking the effects of estrogen in breast tissue, thereby inhibiting the growth of potential tumors. clevelandclinic.org
While specific this compound analogs are not yet established as chemopreventive agents, their role as building blocks for estrogen receptor modulators suggests a potential future direction for research. The development of an "ideal" SERM with favorable effects on bone and lipids, neutral effects on the uterus, and anti-estrogenic effects on the breast remains a key goal in preventive medicine. nih.gov The exploration of novel steroidal analogs, including those derived from this compound, could lead to new options for cancer prevention with improved safety profiles.
Radiopharmaceutical and Imaging Agent Development
The estrogen receptor is a key biomarker in various cancers, most notably breast cancer. The development of imaging agents that can visualize and quantify ER expression in vivo is crucial for patient diagnosis, staging, and monitoring treatment response.
The development of radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allows for the non-invasive imaging of biological processes. nih.gov The principle involves labeling a molecule that specifically binds to a target of interest with a radionuclide.
While research has focused on radiolabeling estradiol derivatives, the underlying concepts are directly applicable to the design of radiotracers based on this compound analogs. The goal is to create a compound that retains high affinity and selectivity for the estrogen receptor while incorporating a positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹mTc) isotope. nih.gov
For instance, ¹⁸F-fluoroestradiol (¹⁸F-FES) is a PET tracer used for imaging ER-positive breast cancer. uic.edu The design of new radiotracers could involve modifying the this compound structure to optimize its pharmacokinetic properties for imaging, such as improving tumor uptake and reducing off-target binding. The development of such agents would provide valuable tools for understanding the role of estrogen receptors in disease and for personalizing cancer therapy.
Imaging of Inflammatory Sites Using Labeled Derivatives
While the primary application of labeled estrone analogs has been in oncology for imaging estrogen receptor (ER) positive tumors, the underlying principles and technologies are being explored for their potential in visualizing sites of inflammation. The rationale stems from the recognized role of estrogens and their receptors in modulating inflammatory processes. Certain estrogens are known to have anti-inflammatory effects, while others, like estrone, can exhibit pro-inflammatory activity in specific cellular contexts, such as in estrogen-receptor-positive (ER+) cancer cells nih.gov. This link between estrogen signaling and inflammation suggests that imaging ER expression could serve as a surrogate marker for inflammatory activity in various diseases.
Research has demonstrated the successful synthesis and radiolabeling of estrone derivatives for in vivo imaging applications like Single Photon Emission Computed Tomography (SPECT). For instance, novel derivatives of 3-methoxy estrone have been attached to the chelating agent DTPA and labeled with Technetium-99m (99mTc), a common radioisotope for SPECT imaging nih.gov. Studies in animal models confirmed that these radiolabeled compounds, such as 99mTc-2-DTPA-3-methoxy estrone, exhibit receptor-mediated uptake in target organs nih.gov.
Although these specific agents were evaluated for their potential as ER imaging agents, the technology is transferable. The use of 99mTc-labeled tracers is a well-established method for detecting inflammation, as seen with agents like 99mTc-labeled antigranulocyte antibodies, which are used to image infection and inflammation in bone and soft tissues nih.gov. Therefore, a 99mTc-labeled estrone derivative that targets areas with high ER expression could potentially highlight inflammatory sites where these receptors are upregulated.
Furthermore, the development of fluorescently labeled steroidal ligands for the estrogen receptor opens another avenue for imaging. nih.gov Though not specifically targeting inflammation, these fluorescent probes allow for the visualization of ER distribution at a cellular level, a technique that could be adapted to study the role of these receptors in inflammatory cells and tissues. nih.gov The broader field of molecular imaging is actively developing activatable fluorescent probes to specifically detect biomarkers of inflammation, such as those found in rheumatoid arthritis nih.gov. The convergence of these fields could lead to the development of estrone-based probes designed specifically for diagnosing and monitoring inflammatory conditions.
Targeted Drug Delivery Systems
Estrone-Decorated Nanocarriers for Breast Cancer Therapy
Estrone and its derivatives are being leveraged as targeting ligands for nanocarrier systems to deliver chemotherapeutic agents specifically to breast cancer cells that overexpress estrogen receptors (ERs). nih.gov This strategy aims to enhance the efficacy of anticancer drugs while minimizing systemic toxicity. nih.gov The high affinity of estrone for the ER, which is present on the cell membrane of many breast cancer cells, facilitates receptor-mediated endocytosis, allowing the nanocarrier and its payload to be internalized by the tumor cells. nih.gov
Researchers have successfully developed estrone-grafted chitosan-based polymeric nanocarriers for the targeted delivery of drugs like palbociclib. nih.govradiologykey.com In one study, estrone-grafted chitosan nanoparticles (PLB-CS-g-Egen NPs) were synthesized and characterized. These nanoparticles demonstrated a particle size suitable for tumor accumulation and efficient drug entrapment. nih.govradiologykey.com
Another approach involves the use of estrone-conjugated PEGylated liposomes for the co-delivery of paclitaxel and carboplatin in ovarian cancer, a principle also applicable to breast cancer. nih.gov Similarly, estrone-targeted PEGylated liposomal nanoparticles have been developed for the delivery of cisplatin (B142131) to cervical cancer cells, further demonstrating the versatility of this targeting strategy. nih.gov
The effectiveness of these estrone-decorated nanocarriers has been demonstrated in preclinical models. For example, estrone-grafted nanoparticles carrying palbociclib showed enhanced cytotoxicity and cellular uptake in ER-positive breast cancer cell lines compared to non-targeted nanoparticles. nih.gov
| Nanocarrier System | Drug Payload | Targeting Ligand | Cancer Type | Key Findings |
| Chitosan-grafted Nanoparticles | Palbociclib | Estrone | Breast Cancer | Increased cellular uptake, enhanced cytotoxicity in ER+ cells, improved drug bioavailability, and significant tumor regression in animal models. nih.govradiologykey.com |
| PEGylated Liposomes | Paclitaxel & Carboplatin | Estrone | Ovarian Cancer | Demonstrates the principle of using estrone to target ER-positive gynecological cancers. nih.gov |
| PEGylated Liposomal Nanoparticles | Cisplatin | Estrone | Cervical Cancer | Shows higher stability and encapsulation efficiency, indicating a viable platform for targeted drug delivery. nih.gov |
Preclinical and Translational Research Models
In Vitro Assays and Cell Culture Models
In vitro models are fundamental for the initial evaluation of this compound and its analogs. A variety of cell-based assays are employed to determine their biological activity, including cytotoxicity, receptor binding, and mechanism of action.
Human breast cancer cell lines that express the estrogen receptor, such as MCF-7 and T-47D, are commonly used models. nih.govradiologykey.com Studies have shown that this compound can stimulate the proliferation of estrogen-dependent MCF-7 cells at concentrations ranging from 0.16 to 20 μM. researchgate.net This proliferative effect is crucial for studying the estrogenic activity of the compound and its potential as a component in targeted therapies.
Cytotoxicity and cell proliferation are typically assessed using the MTT colorimetric assay. In these assays, various cancer cell lines, including those from breast (MCF-7, T47D), prostate (LNCaP), and liver (HepaRG), are treated with the compounds to determine their effect on cell viability. nih.gov For instance, studies on new estrone oxime derivatives have used this method to screen for cytotoxic effects, revealing that some derivatives have a higher antiproliferative impact than the parent compounds. nih.gov
Beyond proliferation, in vitro assays are used to investigate specific molecular interactions. Radioligand-binding assays are performed to determine the binding affinity of estrone derivatives for estrogen and other steroid receptors. nih.gov For example, D-homo derivatives of estrone and its 3-methyl ether were tested for their ability to bind to the estrogen receptor, revealing that while they are recognized by the receptor, their binding affinities are lower than that of estradiol. nih.govnih.gov Additionally, thioflavin T aggregation assays have been used to screen for the ability of steroid derivatives, including estradiol 3-methyl ether, to inhibit the aggregation of proteins like AIMP2 and α-synuclein, which are implicated in neurodegenerative diseases. nih.gov
| Assay Type | Cell Line(s) | Purpose | Key Findings for Estrone/Derivatives |
| Cell Proliferation Assay (MTT) | MCF-7, T-47D, LNCaP, HepaRG | To measure cell viability and cytotoxic effects. | This compound stimulates MCF-7 proliferation; some oxime derivatives show higher cytotoxicity than parent compounds. researchgate.netnih.gov |
| Radioligand Binding Assay | N/A (Receptor preparations) | To determine binding affinity to specific receptors (e.g., Estrogen Receptor). | D-homo derivatives of this compound are recognized by the ER but have lower affinity than estradiol. nih.govnih.gov |
| Thioflavin T Aggregation Assay | N/A (Recombinant proteins) | To screen for inhibition of protein aggregation. | Estradiol 3-methyl ether showed nearly complete inhibition of AIMP2 protein aggregation. nih.gov |
| Gene Expression Analysis | MCF-7 | To evaluate estrogenic activity by measuring target gene transcription. | Estradiol 3-methyl ether increased the transcript levels of estrogen-responsive genes like EBAG9 and CCND1. nih.gov |
In Vivo Animal Models for Efficacy and Safety Evaluation
Following promising in vitro results, this compound analogs and their delivery systems are evaluated in animal models to assess their efficacy, pharmacokinetics, and safety in a living system. Rodent models, particularly rats and mice, are extensively used for this purpose.
For evaluating anticancer efficacy, tumor xenograft models are common. In the context of estrone-targeted therapies, a 7,12-Dimethylbenz(a)anthracene (DMBA)-induced breast cancer model in Sprague-Dawley (SD) rats has been utilized. nih.gov In a study involving estrone-grafted chitosan nanoparticles for palbociclib delivery, this model was used for ultrasound and photoacoustic imaging. The results showed that the targeted nanoparticles completely vanished the breast tumor, reduced hypoxic tumor volume, and suppressed angiogenesis more effectively than non-targeted nanoparticles or the free drug. nih.gov
Pharmacokinetic studies in these animal models are also critical. Such studies measure the absorption, distribution, metabolism, and excretion of the compound, providing essential data on bioavailability and half-life. For the palbociclib-loaded nanoparticles, in vivo pharmacokinetic studies demonstrated that entrapment in the nanoparticles improved the drug's half-life and bioavailability by approximately 2- to 3-fold. nih.gov
Biodistribution studies using radiolabeled compounds are performed to track where the derivatives accumulate in the body. For example, the biodistribution of 99mTc-labeled 3-methoxy estrone derivatives was evaluated in female albino Wistar rats. nih.gov These studies showed receptor-mediated uptake in target organs like the uterus and ovaries and identified the hepatobiliary pathway as the main route of excretion. nih.gov Such data are vital for confirming target engagement and understanding potential off-target effects.
Future Directions and Emerging Research Areas
Elucidation of Unexplored Biological Effects and Mechanisms
Future research is aimed at uncovering potential biological activities of E3ME beyond its established role as a synthetic precursor. medchemexpress.comontosight.ai Although traditionally considered to have low affinity for classical estrogen receptors (ERα and ERβ), studies are re-evaluating these interactions using modern, highly sensitive assays. There is interest in whether E3ME might act as a selective modulator at these receptors, or if it interacts with other estrogen-binding proteins like the G protein-coupled estrogen receptor (GPER), which mediates rapid, non-genomic estrogenic effects. caymanchem.com Furthermore, research is delving into its potential role as a neurosteroid, investigating its ability to cross the blood-brain barrier and exert direct effects on the central nervous system. acs.orggoogle.com The cumulative intracellular effects of estrogenic compounds reflect not only the direct activation of classical estrogen receptors but also the actions of their metabolites, which can be independent of these receptors. nih.gov
Development of Novel Therapeutic Strategies and Compounds
The steroidal backbone of Estrone (B1671321) 3-methyl ether provides a valuable chemical scaffold for designing novel therapeutic agents. medchemexpress.commedchemexpress.com Medicinal chemists are modifying its structure to create new compounds with tailored properties, such as improved tissue selectivity and better therapeutic profiles. mdpi.com
Key areas of development include:
Selective Estrogen Receptor Modulators (SERMs): The E3ME structure is a starting point for developing new SERMs. nih.gov These are compounds designed to have tissue-specific effects, acting as an estrogen agonist in some tissues (like bone) while acting as an antagonist in others (like breast tissue). drugbank.com The goal is to harness the beneficial effects of estrogen while avoiding unwanted side effects. dovepress.com
Targeted Drug Delivery: Researchers are exploring the use of E3ME-derived structures to create conjugates that can deliver therapeutic agents, such as chemotherapy drugs, directly to estrogen receptor-positive cancer cells. nih.gov
Hybrid Compounds: There is an interest in synthesizing hybrid molecules that combine the estrone framework with other pharmacologically active components to create drugs with dual or complementary modes of action. scirp.orgscirp.org Research into novel estrone derivatives is aimed at developing selective intracrine modulators (SIMs) that can control estrogen biosynthesis within specific tissues, offering a more targeted approach for hormone-dependent cancers. uni-lj.si
Advanced Structural and Computational Studies for Ligand Design
To accelerate the design of new drugs based on the E3ME structure, researchers are employing advanced structural and computational methods. These techniques provide deep insights into how these molecules interact with their biological targets.
| Research Technique | Application in Ligand Design |
| X-ray Crystallography & Cryo-EM | Provides high-resolution 3D structures of ligands bound to receptors, revealing the precise interactions that determine binding affinity and functional activity. |
| Molecular Docking | Computationally predicts the preferred orientation of a molecule when bound to a receptor, allowing for the rapid screening of virtual libraries of compounds to identify promising candidates. nih.govresearchgate.net |
| Molecular Dynamics Simulations | Simulates the movement of the ligand-receptor complex over time, offering insights into the stability of the interaction and how the ligand may induce conformational changes in the receptor. |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity, helping to predict the potency of new designs. rsc.org |
These computational approaches help to rationalize the design of new molecules with improved potency and selectivity, reducing the time and cost associated with traditional drug discovery methods. rsc.org
Integration with Omics Technologies for Comprehensive Biological Analysis
The "omics" revolution provides powerful tools to obtain a global view of the biological impact of compounds like E3ME. mdpi.com By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the cellular and physiological responses to this compound. researchgate.net
Transcriptomics: Technologies like RNA-Seq can identify all the genes whose expression is altered by E3ME treatment in various tissues, such as the liver. garyhardiman.comnih.govplos.orgphysiology.org This reveals the genetic pathways that are activated or suppressed.
Proteomics: This approach analyzes changes in the levels of proteins within a cell or tissue after exposure to E3ME, providing a direct look at the functional consequences of changes in gene expression.
Metabolomics: By profiling the complete set of small-molecule metabolites, researchers can understand how E3ME affects cellular metabolism. nih.govfrontiersin.orgfrontiersin.org This is particularly relevant for understanding its conversion to other active estrogens and its broader impact on metabolic pathways. nih.gov
Integrating these multi-omics datasets can reveal complex gene-metabolite interactions and provide a systems-level understanding of E3ME's biological role, potentially uncovering novel mechanisms of action and therapeutic targets. nih.gov
Longitudinal and Epidemiological Studies on Estrogen Metabolism and Disease Risk
Large-scale population studies are crucial for understanding the long-term health effects of estrogen metabolism. While direct epidemiological studies on E3ME are uncommon, research into the broader pathways of estrogen metabolism provides critical context. Future studies will likely focus on:
Biomarker Discovery: Identifying and validating biomarkers in blood or urine that reflect an individual's estrogen metabolic profile. oup.comnih.govnih.gov This could include measuring various estrogen metabolites to assess risk for diseases like breast cancer or Parkinson's disease. nih.govtandfonline.com
Metabolic Phenotyping: Using advanced analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to characterize individual differences in how estrogens are metabolized. nih.govoup.com Studies have shown that the ratio of different metabolic pathways, such as 2-hydroxylation versus 16-hydroxylation, can be associated with breast cancer risk. escholarship.orgresearchgate.net
Gene-Environment Interactions: Investigating how genetic variations in key metabolic enzymes interact with exposure to estrogenic compounds to influence disease susceptibility. nih.gov
These epidemiological approaches are vital for translating basic science findings on estrogen metabolism into clinical applications for disease prevention and risk assessment.
Q & A
Q. What are the common synthetic routes for estrone 3-methyl ether, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via methylation of estrone using reagents like methyl iodide or dimethyl sulfate in alkaline conditions. Advanced methods include Pd-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) for introducing substituents at C-2 or C-4 positions . Reaction optimization often involves testing Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃), ligands (X-Phos, BINAP), and bases (DBU, Cs₂CO₃) under microwave irradiation to enhance efficiency . Purity is assessed via HPLC or NMR, with yields varying based on steric hindrance and electronic effects of substituents .
Q. How is this compound characterized structurally, and what analytical techniques are critical for verification?
Key characterization techniques include:
- NMR spectroscopy : To confirm methylation at the 3-position and analyze ring substituents.
- Mass spectrometry (MS) : For molecular weight verification (C₁₉H₂₄O₂, MW 284.39) .
- X-ray crystallography : Resolves stereochemical details, particularly for derivatives like 16,16-dichlorodoisynolic acids .
- Chromatography (HPLC/TLC) : Monitors reaction progress and purity, especially for derivatives with isotopic labels (e.g., ¹³C or deuterated forms) .
Q. What is the known biological activity profile of this compound, and how does it compare to other estrogen derivatives?
this compound shows negligible binding to estrogen receptors (ERα/ERβ) and lacks uterotropic activity, making it a candidate for non-estrogenic therapeutic applications . Unlike ethinylestradiol derivatives (e.g., EDME), it does not inhibit TRPML1 channels, suggesting structural specificity in biological targets . Comparative studies with estrone sulfate or estradiol analogs highlight the importance of the 3-methyl group in modulating receptor affinity and metabolic stability .
Advanced Research Questions
Q. How can researchers optimize Pd-catalyzed amination reactions for this compound derivatives, and what factors dictate regioselectivity?
Pd-catalyzed amination at C-2 or C-4 requires careful selection of:
- Catalyst-ligand systems : Pd(OAc)₂/X-Phos for C-2 amination vs. Pd(PPh₃)₂Cl₂ for C-4 .
- Bases : Strong bases (NaOt-Bu) enhance reactivity in electron-rich aromatic systems .
- Solvent and temperature : Toluene under microwave irradiation (100–120°C) accelerates reaction rates while minimizing decomposition .
Regioselectivity is influenced by steric effects (e.g., 13α-epimer conformation) and electronic factors (methoxy group directing) .
Q. How should contradictory data on this compound’s enzyme inhibitory effects be addressed experimentally?
For example, while this compound lacks 17β-HSD1 inhibition, its 2-bromoacetamido derivative exhibits potent activity . To resolve contradictions:
- Perform structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogens, amino groups) and test enzyme inhibition.
- Use molecular docking simulations : Predict binding modes to 17β-HSD1 and compare with active derivatives .
- Validate findings via kinetic assays (e.g., IC₅₀ measurements) and competitive binding experiments .
Q. What statistical approaches are recommended for analyzing small-sample datasets in this compound research?
For limited data (e.g., variance components analysis in pharmacokinetic studies):
- Apply multilevel regression models to account for hierarchical data structures .
- Use log-transformations for skewed hormone level distributions .
- Incorporate Bayesian methods to handle uncertainty in parameter estimates with small sample sizes .
Tools like R or Python’s PyMC3 are suitable for implementing these analyses .
Q. How can researchers design experiments to study this compound’s metabolic stability without estrogenic interference?
- In vitro models : Use liver microsomes or hepatocytes to assess phase I/II metabolism, comparing stability to estrone or estradiol .
- Isotopic labeling : Track metabolic pathways using ¹³C-labeled this compound and LC-MS/MS quantification .
- ER-negative cell lines : Evaluate antiproliferative effects in ER-negative cancer models (e.g., A498 renal carcinoma) to isolate non-estrogenic mechanisms .
Methodological Considerations
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Follow chemical hygiene plans for handling carcinogenic or teratogenic derivatives (e.g., dichlorodoisynolic acids) .
- Use fume hoods and personal protective equipment (PPE) during synthesis to avoid inhalation or dermal exposure .
- Adhere to IACUC guidelines for in vivo studies, particularly when testing hormone-sensitive endpoints .
Q. How can structural modifications enhance the therapeutic potential of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
